molecular formula C21H23Cl2N3O4S2 B3004197 N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1216809-46-9

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B3004197
CAS No.: 1216809-46-9
M. Wt: 516.45
InChI Key: RVYXEQRUMCMYDI-UHFFFAOYSA-N
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Description

N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride is a benzothiazole-derived compound with a complex structure featuring:

  • A 6-chloro substituent on the benzothiazole ring, which modulates electronic properties and steric interactions.
  • A morpholinoethyl group attached to the benzamide nitrogen, enhancing solubility via its tertiary amine, particularly in its protonated hydrochloride salt form.

Its hydrochloride salt form likely improves aqueous solubility, making it advantageous for pharmaceutical formulations.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4S2.ClH/c1-31(27,28)19-5-3-2-4-16(19)20(26)25(9-8-24-10-12-29-13-11-24)21-23-17-7-6-15(22)14-18(17)30-21;/h2-7,14H,8-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYXEQRUMCMYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic compound belonging to the benzothiazole family. This compound has garnered attention due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. The following sections delve into its synthesis, biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21_{21}H23_{23}ClN3_3O4_4S2_2
  • Molecular Weight : 516.5 g/mol
  • CAS Number : 1216809-46-9

Synthesis

The synthesis of this compound typically involves the reaction of 6-chlorobenzo[d]thiazole with a methylsulfonyl derivative and morpholinoethyl amine under controlled conditions. The reaction generally requires a base to facilitate the formation of the amide bond.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including this compound. Research indicates that it exhibits significant inhibition of cell proliferation in various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells.

  • Cell Proliferation Inhibition :
    • The MTT assay demonstrated that at concentrations of 1, 2, and 4 μM, the compound significantly inhibited the proliferation of A431 and A549 cells.
    • IC50 Values : Specific IC50 values for these cell lines are yet to be conclusively determined for this compound but are anticipated to be comparable to other active benzothiazole derivatives .
  • Mechanism of Action :
    • The compound appears to induce apoptosis and arrest the cell cycle in cancer cells. Flow cytometry analyses confirmed these effects, indicating a potential for dual-action therapy targeting both tumor proliferation and inflammatory responses .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in reducing inflammatory markers such as IL-6 and TNF-α in macrophage models (RAW264.7). The enzyme-linked immunosorbent assay (ELISA) results indicated a significant decrease in these pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases .

Study 1: Benzothiazole Derivatives as Anticancer Agents

A study synthesized a series of benzothiazole derivatives and evaluated their biological activities. Among them, this compound was identified as a promising candidate due to its ability to inhibit cancer cell growth effectively while also modulating inflammatory responses .

Study 2: Mechanistic Insights into Antitumor Activity

Further investigations into the signaling pathways affected by this compound revealed that it inhibits both AKT and ERK pathways in cancer cells. This dual inhibition is crucial as it targets key survival mechanisms in tumors while also addressing inflammation that can promote cancer progression .

Summary of Biological Activities

Activity TypeCell LineEffect ObservedIC50 (μM)
AnticancerA431Inhibition of proliferationTBD
AnticancerA549Induction of apoptosisTBD
Anti-inflammatoryRAW264.7Decrease in IL-6 and TNF-αTBD

Comparison with Similar Compounds

Substituent Effects on Activity

  • 6-Chloro vs. 6-Nitro () : The nitro group in compound 6d is strongly electron-withdrawing, enhancing VEGFR-2 binding affinity via charge transfer interactions. The chloro substituent in the target compound offers moderate electron withdrawal but improved metabolic stability compared to nitro groups, which are prone to reduction .
  • 6-Chloro vs. 6-Amino (): The amino group in ’s compound is electron-donating, favoring corrosion inhibition via metal surface adsorption. Conversely, the chloro group’s electron-withdrawing nature may prioritize target binding in biological systems .
  • Methylsulfonyl vs.

Pharmacokinetic and Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound likely surpasses the free-base analogs (e.g., ’s 6d) in aqueous solubility, critical for oral bioavailability.

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